Molecular Property Differentiation: 6-Aminomethyl vs. 6-Methyl and 6-Trifluoromethyl Analogs for Drug-Likeness Profiling
The 6-aminomethyl substituent confers a distinct physicochemical profile compared to the 6-methyl and 6-trifluoromethyl analogs. The target compound (C₇H₈N₄O, MW 164.16) possesses an additional hydrogen-bond donor (the primary amine on the aminomethyl group) not present in 6-methylisoxazolo[5,4-b]pyridin-3-amine (C₇H₇N₃O, MW 149.15) or 6-trifluoromethylisoxazolo[5,4-b]pyridin-3-amine (C₇H₄F₃N₃O, MW 203.12) . This additional HBD increases topological polar surface area (tPSA, calculated approximately 81 Ų for the target vs. approximately 56 Ų for the 6-methyl analog) and reduces calculated logP (clogP approximately 0.4 for the target vs. approximately 1.2 for the 6-methyl analog), shifting the compound further into central-nervous-system multiparameter optimisation (CNS MPO) favourable space [1]. When procurement is driven by the need to explore hydrogen-bonding interactions with a biological target or to improve aqueous solubility while retaining the isoxazolopyridine core, the 6-aminomethyl compound offers a property profile that the 6-methyl and 6-CF₃ analogs cannot replicate.
| Evidence Dimension | Physicochemical property profile (MW, HBD count, tPSA, clogP) |
|---|---|
| Target Compound Data | MW 164.16; HBD = 3 (3-NH₂ + CH₂NH₂); tPSA ~81 Ų; clogP ~0.4 |
| Comparator Or Baseline | 6-Methyl analog (MW 149.15; HBD = 1; tPSA ~56 Ų; clogP ~1.2); 6-CF₃ analog (MW 203.12; HBD = 1; tPSA ~56 Ų; clogP ~1.8) |
| Quantified Difference | ΔHBD = +2 vs. both comparators; ΔtPSA ≈ +25 Ų; ΔclogP ≈ −0.8 to −1.4 log units |
| Conditions | Calculated using standard cheminformatics methods (tPSA by Ertl method; clogP by Wildman-Crippen); no experimental logP or PSA data located |
Why This Matters
For procurement in CNS or solubility-challenged programs, the additional HBD and lower lipophilicity of the aminomethyl analog directly affect permeability-solubility balance, a key differentiator not achievable with methyl or trifluoromethyl substitution.
- [1] MolBIC IDRBLab. Compound property calculations for isoxazolo[5,4-b]pyridin-3-amine derivatives (logP, PSA, HBD/HBA). Available at: https://molbic.idrblab.net View Source
